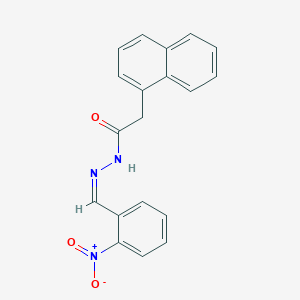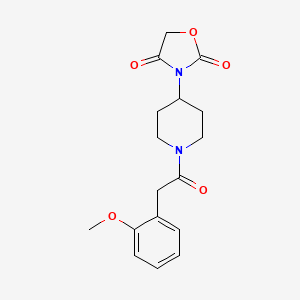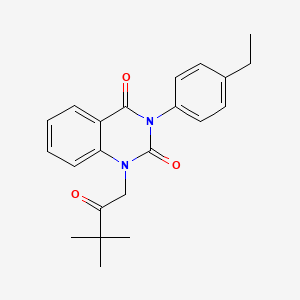
2-(4-aminophenyl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-aminophenyl)-N,N-diethylacetamide" is a derivative of acetamide, which is characterized by the presence of an amino group attached to the phenyl ring and diethyl groups bonded to the nitrogen atom of the acetamide moiety. This structure suggests potential for various chemical interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (acetamide) functionalities.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in the literature. For instance, compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been synthesized and characterized using spectroscopic techniques . These methods could potentially be adapted for the synthesis of "this compound" by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often investigated using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra, as well as X-ray crystallography . These techniques can provide detailed information on the bonding and geometry of the molecule. For example, the X-ray crystal structure of a related compound, N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealed an intramolecular hydrogen bond and an intermolecular association between adjacent N-acetamide groups .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide nitrogen. The presence of an amino group on the phenyl ring could engage in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution. The diethyl groups on the nitrogen may also affect the reactivity of the acetamide carbonyl, potentially leading to different reaction pathways compared to unsubstituted acetamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the analysis of IR carbonyl bands and ab initio calculations can provide insights into the stability of different conformers and the influence of substituents on the electronic properties of the molecule . Additionally, the study of hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can shed light on the potential for intra- and intermolecular interactions in similar acetamide derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Chemoselective Acetylation for Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is chemoselectively monoacetylated from 2-aminophenol using Novozym 435, indicating potential use in antimalarial drug development (Magadum & Yadav, 2018).
- Anticancer Drug Development : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrates potential in anticancer drug development through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
Biological and Pharmaceutical Applications
- Antimicrobial Agents : The synthesis of heterocyclic compounds incorporating sulfamoyl moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, shows potential for use as antimicrobial agents (Darwish et al., 2014).
- Anthelminthic Agent : Amidantel, with a similar chemical structure, is identified as a potent anthelminthic from a new chemical class, indicating potential veterinary applications (Wollweber et al., 1979).
Industrial and Chemical Applications
- Chelating Agents : Aminopolycarboxylates like N,N-diethylacetamide derivatives are used as biodegradable chelating agents in various industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).
- Corrosion Inhibition : Derivatives of N,N-diethylacetamide show effectiveness as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments (Gupta et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antimicrobial activity . These compounds are believed to interact with bacterial cell membranes and DNA .
Mode of Action
Related compounds have been shown to perturb the cytoplasmic membrane and interact intracellularly, possibly with dna . This interaction can lead to changes in the cell, such as membrane permeabilization, which can ultimately lead to cell death .
Biochemical Pathways
Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes
Result of Action
Related compounds have been shown to have potent antimicrobial activity, suggesting that they may lead to bacterial cell death
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMITFYRHDQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)


![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)


![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)
